PROTAC SMARCA2 degrader-2: Sub-100 nM DC50 in A549 NSCLC Cells with >90% Maximum Degradation
PROTAC SMARCA2 degrader-2 achieves a DC50 of less than 100 nM for SMARCA2 protein degradation in A549 non-small cell lung cancer cells, with a maximum degradation rate (Dmax%) exceeding 90% after 24 hours of treatment . In contrast, the comparator YD23, another SMARCA2-selective PROTAC, exhibits DC50 values of 64 nM in H1792 cells and 297 nM in H1975 cells, demonstrating significant cell line-dependent potency variation [1]. Additionally, the pan-degrader ACBI1 degrades SMARCA2 with a DC50 of 6 nM in MV-4-11 cells but also degrades SMARCA4 (DC50 = 11 nM) and PBRM1 (DC50 = 32 nM), lacking the specificity profile required for SMARCA2-selective synthetic lethality studies .
| Evidence Dimension | SMARCA2 degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 < 100 nM, Dmax > 90% |
| Comparator Or Baseline | YD23: DC50 = 64 nM (H1792) and 297 nM (H1975); ACBI1: DC50 = 6 nM (MV-4-11) for SMARCA2, 11 nM for SMARCA4 |
| Quantified Difference | Target compound demonstrates sub-100 nM potency in A549 cells; YD23 shows 4.6-fold cell line-dependent variation; ACBI1 degrades SMARCA4 as well (SMARCA2/SMARCA4 DC50 ratio = 0.55) |
| Conditions | A549 NSCLC cells, 24 h treatment for target; H1792 and H1975 cells for YD23; MV-4-11 cells for ACBI1 |
Why This Matters
The sub-100 nM DC50 in A549 cells and >90% Dmax provide robust degradation efficiency in a widely used NSCLC model, while the degradation selectivity profile (discussed below) distinguishes this compound from pan-degraders for synthetic lethality applications.
- [1] Adooq. YD23 SMARCA2 PROTAC Degrader Datasheet. Catalog No. A24733. View Source
